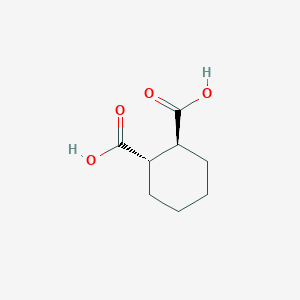

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879215 | |

| Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21963-41-7, 2305-32-0 | |

| Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21963-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic route to enantiomerically pure (1S,2S)-cyclohexane-1,2-dicarboxylic acid. The principal and most effective method detailed is the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salt formation with (S)-(-)-α-phenylethylamine. This method is widely recognized for its efficiency and high enantiomeric excess. Additionally, this guide outlines the synthesis of the prerequisite racemic trans-1,2-cyclohexanedicarboxylic acid.

Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the racemic precursor is a two-step process commencing with a Diels-Alder reaction to form the cyclohexene intermediate, followed by catalytic hydrogenation.

Step 1: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride

The initial step involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride to yield cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Experimental Protocol:

-

In a sealed reaction vessel, combine maleic anhydride and an excess of liquefied 1,3-butadiene in a suitable solvent, such as toluene or xylene.

-

Heat the mixture to a temperature range of 100-150°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature, which typically induces the crystallization of the product.

-

Collect the crystalline cis-cyclohex-4-ene-1,2-dicarboxylic anhydride by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

Step 2: Hydrolysis of the Anhydride

The resulting anhydride is hydrolyzed to the corresponding dicarboxylic acid.

Experimental Protocol:

-

Suspend the cis-cyclohex-4-ene-1,2-dicarboxylic anhydride in water.

-

Heat the suspension to reflux. The anhydride will gradually dissolve as it hydrolyzes to cis-cyclohex-4-ene-1,2-dicarboxylic acid.

-

Continue heating for a sufficient period to ensure complete hydrolysis.

-

Cool the solution to room temperature to allow the dicarboxylic acid to crystallize.

-

Collect the product by filtration and dry under vacuum.

Step 3: Catalytic Hydrogenation

The unsaturated dicarboxylic acid is then reduced to the saturated racemic trans-1,2-cyclohexanedicarboxylic acid. The cis-isomer formed can be epimerized to the more stable trans-isomer under the reaction conditions or in a subsequent step.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve the cis-cyclohex-4-ene-1,2-dicarboxylic acid in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, for instance, 10% palladium on carbon or Raney nickel.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude racemic trans-1,2-cyclohexanedicarboxylic acid. The product can be further purified by recrystallization.

Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The resolution of the racemic mixture is achieved by the formation of diastereomeric salts with a chiral resolving agent, (S)-(-)-α-phenylethylamine. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent, such as ethanol or methanol, with gentle heating.

-

In a separate flask, dissolve (S)-(-)-α-phenylethylamine in the same solvent. A molar ratio of the resolving agent to the racemic acid of less than 3:1 is recommended to optimize the resolution.[1][2]

-

Slowly add the solution of the chiral amine to the solution of the racemic acid.

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, which is the salt of this compound and (S)-(-)-α-phenylethylamine.

-

Further cooling in an ice bath can enhance the yield of the crystalline salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the salt can be improved by one or more recrystallizations from the same solvent.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the suspension with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate groups and break the salt.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | up to 97% | [1][2] |

| Resolving Agent | (S)-(-)-α-phenylethylamine | [1][2] |

| Molar Ratio (Amine:Acid) | < 3:1 | [1][2] |

| Typical Solvent | Ethanol or Methanol | Inferred from similar resolutions |

Visualizations

References

An In-depth Technical Guide to (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: Properties, Protocols, and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-cyclohexane-1,2-dicarboxylic acid is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and pharmaceutical development. Its rigid cyclohexane backbone and stereospecific arrangement of carboxylic acid groups make it an important intermediate in the creation of complex molecules with specific biological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its chirality is a key feature, influencing its interactions with other chiral molecules and making it a crucial component in the synthesis of enantiomerically pure compounds.[2]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 180 - 185 °C | [1] |

| Boiling Point | 384.1±35.0 °C (Predicted) | |

| Solubility | Soluble in acetone (almost transparent) | [3][4] |

| Optical Rotation | [α]20/D = +15° to +20° (c=1 in Acetone) | [1] |

| pKa | 4.18±0.28 (Predicted) | |

| CAS Number | 21963-41-7 | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-cyclohexanedicarboxylic acid will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the cyclohexane ring (around 2850-2950 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexane ring and the acidic protons of the carboxylic acid groups. The chemical shifts and coupling constants of the methine protons attached to the carboxyl-bearing carbons are particularly informative for determining the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acids (typically in the range of 170-185 ppm) and the carbons of the cyclohexane ring.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the cis-1,2-cyclohexanedicarboxylic acid shows a base peak at m/z 81 and other significant fragments.[5] GC-MS is a common technique for the analysis of cyclohexane-1,2-dicarboxylic acid derivatives.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis, purification, and analysis of this compound.

Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the racemic trans-1,2-cyclohexanedicarboxylic acid is a prerequisite for the subsequent chiral resolution. A common method involves the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid.[7]

Materials:

-

Cyclohex-4-ene-1,2-dicarboxylic acid

-

Methanol

-

Raney Nickel

-

Hydrogen gas supply and hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

Dissolve cyclohex-4-ene-1,2-dicarboxylic acid in methanol in a suitable hydrogenation vessel.

-

Carefully add Raney Nickel as the catalyst to the solution.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain the crude racemic trans-1,2-cyclohexanedicarboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent like water or an organic solvent mixture.

Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-phenylethylamine.[8]

Materials:

-

Racemic trans-1,2-cyclohexanedicarboxylic acid

-

(S)-phenylethylamine

-

Ethanol

-

Hydrochloric acid (e.g., 2 M)

-

Ethyl acetate

-

Beakers, flasks, and filtration apparatus

Procedure:

-

Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol.

-

Slowly add (S)-phenylethylamine to the solution. The molar ratio of the resolving agent to the racemic acid is a critical parameter; a ratio of less than 3:1 has been shown to be effective for obtaining the (1S,2S)-enantiomer.[8]

-

Allow the diastereomeric salts to form. The less soluble salt, which in this case is the salt of the (1R,2R)-enantiomer with (S)-phenylethylamine, will preferentially crystallize out of the solution.

-

Separate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched with the diastereomeric salt of the (1S,2S)-enantiomer.

-

To isolate the this compound, acidify the mother liquor with hydrochloric acid to a pH of approximately 1-2.

-

Extract the liberated this compound into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude (1S,2S)-enantiomer.

-

Further purification can be achieved by recrystallization.

Analytical Methods for Purity Assessment

The enantiomeric purity of the final product is a critical parameter and can be determined using chiral chromatography techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers.[9][10] A suitable chiral stationary phase (CSP), such as a polysaccharide-based column, is used with an appropriate mobile phase to achieve separation.[10] The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid groups to form esters or other volatile derivatives may be necessary for GC analysis. Chiral GC columns can be used for the direct separation of enantiomers. GC-MS provides both separation and structural information, confirming the identity of the compound.[6]

Metabolic Context and Signaling Pathways

While this compound itself has not been extensively studied in the context of specific signaling pathways, dicarboxylic acids, in general, are known to be involved in cellular metabolism. They are products of the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation.[11] This pathway becomes more significant when mitochondrial β-oxidation is impaired.[11]

The metabolism of dicarboxylic acids primarily occurs in peroxisomes through β-oxidation.[11] The expression of the enzymes involved in these metabolic pathways is regulated by transcription factors, notably the Peroxisome Proliferator-Activated Receptors (PPARs).[12] PPARs are nuclear receptors that, upon activation by ligands such as fatty acids and their derivatives, form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[13][14] This binding modulates the transcription of genes involved in lipid metabolism.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 21963-41-7 | Benchchem [benchchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. benchchem.com [benchchem.com]

- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Three-Dimensional Architecture: A Technical Guide to the Structure Elucidation of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (1S,2S)-cyclohexane-1,2-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic and crystallographic techniques that define the absolute and relative stereochemistry of this important chiral molecule.

Introduction

This compound is a chiral dicarboxylic acid with a cyclohexane backbone. The "trans" configuration of the two carboxylic acid groups, coupled with the specific (1S,2S) stereochemistry, imparts a unique three-dimensional structure that is crucial for its application in asymmetric synthesis, as a resolving agent, and as a building block for novel materials and pharmaceuticals. An unambiguous determination of its structure is paramount for understanding its chemical behavior and for its rational application in various scientific fields.

Methodology and Experimental Protocols

The definitive structure of this compound is elucidated through a combination of techniques, primarily X-ray crystallography for the solid-state structure and various spectroscopic methods to confirm the structure in solution and to provide a fingerprint for identification.

Synthesis via Chiral Resolution

The enantiomerically pure this compound is typically obtained through the chiral resolution of the racemic trans-1,2-cyclohexanedicarboxylic acid. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent acidification to yield the desired enantiomer.

Experimental Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

-

Diastereomeric Salt Formation: Racemic trans-1,2-cyclohexanedicarboxylic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for instance, (R)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. The diastereomeric salt of the (1R,2R)-enantiomer with the (R)-resolving agent will preferentially crystallize due to lower solubility.

-

Isolation of the (1R,2R) Salt: The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the (1R,2R) Enantiomer: The isolated diastereomeric salt is treated with an aqueous acid solution (e.g., HCl) to protonate the carboxylate groups and to form the water-soluble ammonium salt of the resolving agent.

-

Extraction: The free (1R,2R)-cyclohexane-1,2-dicarboxylic acid is then extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

Isolation of the (1S,2S) Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the (1S,2S)-enantiomer, is treated in the same manner with an acid to liberate the this compound. Further purification can be achieved by recrystallization.

To obtain the (1S,2S) enantiomer as the initial precipitate, the (S)-1-phenylethylamine resolving agent would be used.

Spectroscopic and Crystallographic Data

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The crystal structure of racemic trans-1,2-cyclohexanedicarboxylic acid has been determined, providing precise measurements of bond lengths, bond angles, and the conformation of the cyclohexane ring. The structure of the (1S,2S) enantiomer is the exact mirror image of the (1R,2R) enantiomer found in the crystal lattice of the racemate.

The key structural features are the chair conformation of the cyclohexane ring and the diaxial or diequatorial orientation of the two carboxylic acid groups. In the solid state, extensive hydrogen bonding networks are observed between the carboxylic acid moieties of adjacent molecules.

Table 1: Key Crystallographic Data for trans-1,2-Cyclohexanedicarboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.33 |

| b (Å) | 10.93 |

| c (Å) | 11.75 |

| β (°) | 107.5 |

| Z | 4 |

Data obtained from the crystallographic study of the racemic trans-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For this compound, the symmetry of the molecule simplifies the spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid shows characteristic signals for the methine protons adjacent to the carboxylic acid groups and the methylene protons of the cyclohexane ring. Due to the chair conformation and the trans arrangement, the methine protons are in different chemical environments (axial and equatorial) leading to distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For the (1S,2S) isomer, due to its C₂ symmetry, only four distinct carbon signals are expected: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons, and two for the four pairs of equivalent methylene carbons.

Table 2: NMR Spectroscopic Data for trans-1,2-Cyclohexanedicarboxylic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | m | CH-COOH |

| ¹H | ~1.2-2.2 | m | CH₂ |

| ¹³C | ~180 | s | C=O |

| ¹³C | ~45 | d | CH-COOH |

| ¹³C | ~30 | t | CH₂ |

| ¹³C | ~25 | t | CH₂ |

Note: The exact chemical shifts can vary depending on the solvent used. The data presented is typical for the racemic trans-isomer, and the spectrum for the pure (1S,2S) enantiomer is identical in the absence of chiral agents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.

Table 3: Key IR Absorption Bands for 1,2-Cyclohexanedicarboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 172, corresponding to its molecular weight. Common fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Table 4: Mass Spectrometry Data for 1,2-Cyclohexanedicarboxylic Acid

| m/z | Possible Fragment |

| 172 | [M]⁺ |

| 154 | [M - H₂O]⁺ |

| 128 | [M - CO₂]⁺ |

| 111 | [M - CO₂ - OH]⁺ |

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: 2D representation showing the trans stereochemistry of the carboxylic acid groups.

Conclusion

The structure of this compound has been unequivocally established through a combination of chiral synthesis, X-ray crystallography, and various spectroscopic techniques. The data presented in this guide provide a comprehensive and quantitative basis for the identification and characterization of this molecule. This foundational knowledge is critical for its effective use in the development of new chemical entities and materials where precise three-dimensional architecture is a prerequisite for function.

The Stereochemical Landscape of Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

An In-depth Examination of the Synthesis, Resolution, and Conformational Dynamics of Cyclohexane-1,2-dicarboxylic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.

Cyclohexane-1,2-dicarboxylic acid, a dicarboxylic acid featuring a cyclohexane ring, exists as multiple stereoisomers, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the stereochemistry of these isomers, focusing on their synthesis, the resolution of the racemic trans- anomer, and their conformational behavior. The information presented is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a deep understanding of this versatile molecule.

Stereoisomers of Cyclohexane-1,2-dicarboxylic Acid

Cyclohexane-1,2-dicarboxylic acid possesses two stereogenic centers at carbons 1 and 2. This gives rise to three stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

-

cis-1,2-Cyclohexanedicarboxylic Acid: This isomer has a plane of symmetry and is therefore achiral (a meso compound). The two carboxylic acid groups are on the same side of the cyclohexane ring.

-

trans-1,2-Cyclohexanedicarboxylic Acid: This isomer lacks a plane of symmetry and exists as a pair of enantiomers:

-

(1R,2R)-Cyclohexane-1,2-dicarboxylic acid

-

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid

-

These enantiomers are non-superimposable mirror images of each other and exhibit equal and opposite optical rotation.

Quantitative Data Summary

The distinct stereochemical arrangements of the isomers lead to differences in their physical properties. The following table summarizes key quantitative data for the stereoisomers of cyclohexane-1,2-dicarboxylic acid.

| Property | cis-1,2-Cyclohexanedicarboxylic Acid | (rac)-trans-1,2-Cyclohexanedicarboxylic Acid | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | (1S,2S)-1,2-Cyclohexanedicarboxylic Acid |

| Melting Point (°C) | 191 | 228 - 230 | 180 - 185 | 180 - 185 |

| pKa1 | 4.18 | 4.18 | Not specified | Not specified |

| pKa2 | 5.93 | 5.93 | Not specified | Not specified |

| Specific Rotation ([α]D) | 0 (meso) | 0 (racemic) | -15° to -20° (c=1 in Acetone) | +15° to +20° (c=1 in Acetone)[1] |

| CAS Number | 610-09-3 | 2305-32-0 | 46022-05-3 | 21963-41-7 |

Synthesis of Cyclohexane-1,2-dicarboxylic Acid Isomers

The synthesis of both cis and trans isomers typically starts from the Diels-Alder adduct of 1,3-butadiene and maleic anhydride, which is cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the cis-isomer involves the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to yield cis-cyclohexane-1,2-dicarboxylic anhydride, followed by hydrolysis.

-

Reaction Setup: In a suitable hydrogenation apparatus, charge cis-4-cyclohexene-1,2-dicarboxylic anhydride and a nickel hydrogenation catalyst (e.g., silica-supported nickel). The amount of catalyst can range from 1 to 5% by weight of the anhydride.

-

Hydrogenation: Heat the mixture to a molten state, preferably between 120°C and 140°C, in the absence of a diluent. Introduce hydrogen gas at atmospheric or superatmospheric pressure.

-

Reaction Monitoring: Continue the hydrogenation with agitation until the absorption of hydrogen ceases.

-

Isolation: Separate the molten cis-cyclohexane-1,2-dicarboxylic anhydride from the catalyst by filtration or decantation. The resulting product can be further purified by vacuum distillation.

-

Hydrolysis: Heat the synthesized cis-cyclohexane-1,2-dicarboxylic anhydride with water to effect hydrolysis to the corresponding diacid.

-

Crystallization: Allow the aqueous solution to cool to induce crystallization of cis-1,2-cyclohexanedicarboxylic acid.

-

Purification: The crude product can be purified by recrystallization from water.

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

The trans-isomer can be synthesized from the cis-isomer through an acid-catalyzed epimerization process.

-

Reaction Setup: In a reaction flask, combine cis-hexahydrophthalic anhydride (cis-HHPA) with a mixture of 48% hydrobromic acid and acetic acid (e.g., in a 1:1 ratio).

-

Reaction: Heat the mixture at approximately 120°C for about 20 hours.

-

Work-up:

-

Neutralize the reaction mixture with a 10% sodium hydroxide solution.

-

Add activated charcoal and stir for one hour, then filter.

-

Acidify the filtrate to a pH of 2 with hydrochloric acid and stir for one hour.

-

Filter the resulting precipitate to obtain a mixture of cis and trans isomers.

-

-

Purification: The desired trans-isomer can be purified from the mixture by recrystallization from a suitable solvent, such as isopropyl ether.

Resolution of (rac)-trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid is a critical step for applications requiring enantiopure compounds. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.[2][3][4]

Experimental Protocol: Resolution of (rac)-trans-1,2-Cyclohexanedicarboxylic Acid[7]

-

Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol. Add (R)-1-phenylethylamine to the solution to form the diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salt of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with (R)-1-phenylethylamine is typically less soluble and will preferentially crystallize out of the solution.

-

Isolation of the Less Soluble Salt: Filter the crystals and wash them to obtain the purified diastereomeric salt.

-

Liberation of the Enantiomer: Treat the isolated salt with a strong base (e.g., NaOH) to liberate the chiral amine. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (1R,2R)-cyclohexane-1,2-dicarboxylic acid.

-

Purification: The enantiomer can be further purified by recrystallization from a suitable solvent, such as cyclohexane. The chiral resolving agent can be recovered from the organic layer after basification.

It has been reported that using (S)-phenylethylamine as the resolving agent with a molar ratio of less than 3:1 to the diacid yields trans-(1S,2S)-cyclohexane dicarboxylic acid with an enantiomeric excess of 97%.[2][3][4]

Conformational Analysis

The stereochemical outcome of reactions involving cyclohexane derivatives is often dictated by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane and its derivatives.

For 1,2-disubstituted cyclohexanes, the relative stability of the conformers depends on the orientation of the substituents (axial or equatorial). Bulky substituents generally prefer the equatorial position to minimize steric hindrance.

-

cis-1,2-Cyclohexanedicarboxylic Acid: In the chair conformation, one carboxylic acid group must be in an axial position while the other is in an equatorial position. Ring flipping results in an interconversion between two equivalent chair conformations.

-

trans-1,2-Cyclohexanedicarboxylic Acid: The two chair conformations are not equivalent. One conformer has both carboxylic acid groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. NMR spectroscopy studies have shown that in both water and DMSO, there is a strong preference for the diequatorial conformation for both the diacid and its salts.[5][6] However, for the dianion of the trans-isomer in DMSO, the diaxial conformation can be substantially populated.[5][6]

Conclusion

The stereoisomers of cyclohexane-1,2-dicarboxylic acid present a rich and complex stereochemical system. Understanding the synthesis, resolution, and conformational behavior of these isomers is crucial for their effective application in various fields, from materials science to the development of new pharmaceuticals. This guide has provided a detailed overview of these aspects, supported by quantitative data and experimental protocols, to aid researchers and professionals in their work with this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid , a chiral building block with significant applications in asymmetric synthesis, pharmaceutical development, and materials science, is commercially available from a range of chemical suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is a cyclohexane derivative featuring two carboxylic acid groups attached to adjacent carbon atoms.[1] Its specific stereochemistry is a crucial feature for its application in stereoselective reactions.[1]

| Property | Value |

| CAS Number | 21963-41-7 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol [1][2][3][4] |

| Appearance | White or off-white crystalline powder[2] |

| Melting Point | 180 - 185 °C[2] |

| Purity | ≥ 98% (Assay by titration, GC)[2][3][4] |

| Solubility | Soluble in acetone[3][5] |

| Optical Rotation | [α]20/D = 15 - 20° (c=1 in Acetone)[2] |

Commercial Suppliers

The following table summarizes the commercial availability of this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Smolecule | S1533582 | In Stock | - | - |

| Chem-Impex | 02888 | ≥ 98% | 1g, 5g | $105.56 (1g), $388.18 (5g)[2] |

| Fisher Scientific | AC465350010 | 98+% | - | $165.95 - $644.34[3] |

| Thermo Fisher Scientific | H52290.06 | 98+% | 5g | $365.00[6] |

| CP Lab Safety | - | min 98% | 100g | - |

| Sunway Pharm Ltd | CB66261 | - | - | - |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is often achieved through the resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.

Protocol 1: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

A common method for resolving the racemic mixture involves the use of a chiral resolving agent, such as (S)-phenylethylamine, to form diastereomeric salts.[7] The differing solubilities of these salts allow for their separation.

Methodology:

-

Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent.

-

Add the chiral resolving agent, (S)-phenylethylamine. The molar ratio of the resolving agent to the dicarboxylic acid can influence the efficiency of the resolution.[7]

-

The less soluble diastereomeric salt will precipitate out of the solution. This salt will be enriched in one of the enantiomers.

-

Isolate the precipitated salt by filtration.

-

Treat the isolated salt with an acid to liberate the enantiomerically enriched dicarboxylic acid.

-

The enantiomeric excess (e.e%) of the final product can be determined using chiral chromatography or by measuring the optical rotation. A purity of 97% e.e. has been reported using this method.[7]

Applications in Research and Development

This compound serves as a versatile chiral building block in several areas of chemical research and development.

-

Asymmetric Synthesis: Its defined stereochemistry makes it a valuable precursor for the synthesis of other chiral molecules.[1]

-

Pharmaceutical Research: It is used in the development of new drug candidates and as a starting material for biologically active molecules.[1][2] For instance, it is a key intermediate in the synthesis of Lurasidone hydrochloride, an antipsychotic agent.[8]

-

Materials Science: The rigid cyclohexane backbone can be incorporated into polymers and other advanced materials to enhance their properties.[1][2]

Example Workflow: Synthesis of a Chiral Ligand

The dicarboxylic acid can be converted into a variety of derivatives, such as amides or esters, which can function as chiral ligands in asymmetric catalysis.

Safety and Handling

This compound is classified with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Store in a cool, dry place.[2]

References

- 1. Buy this compound | 21963-41-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 21963-41-7 | Benchchem [benchchem.com]

- 6. H52290.06 [thermofisher.com]

- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

A Technical Guide to (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a chiral cycloaliphatic dicarboxylic acid. Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] This document outlines its core physicochemical properties, a detailed experimental protocol for its preparation via chiral resolution, and a workflow diagram illustrating the separation process.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₂O₄ | [3][4][5][6] |

| Molecular Weight | 172.18 g/mol | [4][5][6] |

| CAS Number | 21963-41-7 | [1][4][5][6] |

| Appearance | White or off-white crystalline powder | [4] |

| Melting Point | 180 - 185 °C | [4] |

| Solubility | Soluble in acetone | [5][7] |

Experimental Protocol: Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The enantiomerically pure this compound is most commonly obtained by the resolution of the racemic trans-mixture. This process involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation and purification. The following protocol is based on established methods for similar chiral resolutions.[8][9]

Objective: To isolate this compound from a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.

Materials:

-

Racemic trans-1,2-cyclohexanedicarboxylic acid

-

(S)-(-)-1-phenylethylamine (chiral resolving agent)

-

Methanol

-

Isopropanol

-

2 N Hydrochloric acid

-

Ethyl acetate

-

Cyclohexane

-

Saturated brine solution

-

Standard laboratory glassware (round-bottomed flask, beakers, filtration apparatus)

-

Stirring and heating apparatus

-

Vacuum pump

Procedure:

-

Salt Formation:

-

In a round-bottomed flask, dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in a mixture of 500 mL of methanol and 500 mL of isopropanol.

-

While stirring, slowly add 74 mL of (S)-(-)-1-phenylethylamine over a period of 30 minutes. The addition is exothermic.

-

Continuously stir the reaction mixture at a temperature of 30-40 °C for 2-3 hours to facilitate the formation of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

A precipitate of the (S)-1-phenylethylamine salt of (1S,2S)-1,2-cyclohexanedicarboxylic acid will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a 1:1 mixture of methanol and isopropanol (100 mL total).

-

Dry the crude salt under reduced pressure.

-

-

Purification of the Diastereomeric Salt:

-

Transfer the crude salt to a clean flask containing a solvent mixture of 500 mL of methanol and 500 mL of isopropanol.

-

Heat the mixture to 65-70 °C and stir for 2-3 hours.

-

Allow the solution to cool to room temperature, which will induce recrystallization.

-

Filter the purified salt, wash with a 1:1 methanol/isopropanol mixture (100 mL total), and dry under reduced pressure.

-

-

Liberation of the Free Acid:

-

Dissolve the purified diastereomeric salt in approximately 2 N hydrochloric acid.

-

Extract the aqueous solution twice with ethyl acetate (first with 1000 mL, then with 200 mL).

-

Combine the organic phases and wash with a saturated brine solution (100 mL).

-

-

Final Product Isolation:

-

Remove the ethyl acetate from the organic phase by distillation under reduced pressure at 50-55 °C.

-

Add cyclohexane to the residue to induce precipitation of the final product.

-

Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C for 8-10 hours to yield pure (1S,2S)-1,2-cyclohexanedicarboxylic acid.[9]

-

Workflow Visualization

The following diagram illustrates the key stages of the chiral resolution process described in the experimental protocol.

Caption: Workflow for the Chiral Resolution of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[4] Its rigid, chiral scaffold is utilized to introduce specific stereochemistry into larger, more complex molecules. This is of paramount importance in pharmaceutical development, where the enantiomeric purity of a drug can significantly impact its efficacy and safety profile.[1]

Recent research has also explored the biological activities of this compound and its derivatives. Studies have investigated its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent, while also noting lower toxicity towards normal cell lines.[7] Furthermore, metabolites of related compounds, such as the plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are subjects of research regarding their potential for endocrine disruption, highlighting the importance of understanding the biological interactions of this chemical class.[7][10] These research avenues underscore the compound's relevance in both synthetic chemistry and toxicology.

References

- 1. (1S,2S)-Cyclohexane-1,2-dicarboxylicacid [myskinrecipes.com]

- 2. CAS 46022-05-3: (1R,2R)-(-)-trans-cyclohexane-1,2-dicarbox… [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound - CAS:21963-41-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 21963-41-7 | Benchchem [benchchem.com]

- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]

- 10. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S,2S)-cyclohexane-1,2-dicarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility, provides context through the solubility of its isomers, and details established experimental protocols for determining solubility. This information is crucial for applications in chiral separations, polymer chemistry, and as a building block in pharmaceutical synthesis.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₈H₁₂O₄. Its structure consists of a cyclohexane ring with two carboxylic acid groups in a trans configuration, with a specific stereochemistry (1S,2S). This stereochemistry plays a significant role in its physical properties, including its solubility and how it interacts with other chiral molecules. It is a valuable building block in asymmetric synthesis and the development of novel materials.

Solubility Profile

A thorough review of available scientific literature and chemical supplier data indicates a general lack of precise quantitative solubility data for this compound across a wide range of organic solvents. However, qualitative solubility information is available and is summarized below. For comparative purposes, solubility information for its isomers is also included.

Quantitative Solubility Data

Currently, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various organic solvents are not widely reported in peer-reviewed literature. One source notes its use in determining optical rotation at a concentration of c=1 in acetone, which suggests a solubility of at least 1 g/100 mL in that solvent.

Qualitative Solubility Data

The qualitative solubility of this compound and its isomers in several organic solvents is presented in Table 1.

| Solvent | (1S,2S)-Isomer | cis-Isomer | Racemic Mixture |

| Acetone | Soluble[1][2][3] | - | - |

| Methanol | - | Soluble[4][5] | Slightly Soluble[6] |

| Ethanol | - | Soluble[4][5] | - |

| Benzene | - | Soluble[4][5] | - |

| Ether | - | Soluble[4][5] | - |

| Dimethyl Sulfoxide (DMSO) | - | - | Slightly Soluble[6] |

Note: The term "soluble" is qualitative and does not specify the extent of solubility. The description "almost transparency" for the acetone solution suggests good solubility[1][2][3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, established experimental methodologies can be employed. The following section details the widely accepted shake-flask method, which can be combined with gravimetric or spectroscopic analysis for quantification.

Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for the Shake-Flask Method:

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of finely powdered this compound to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vial to prevent solvent evaporation and place it in a constant temperature shaker or water bath. Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a syringe filter compatible with the organic solvent) or centrifuged.

-

Quantification: Analyze the concentration of the solute in the clear supernatant. Two common methods for this are gravimetric analysis and spectroscopic analysis.

Gravimetric Analysis

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Experimental Workflow for Gravimetric Analysis:

Caption: Workflow for Gravimetric Determination of Solubility.

Calculation:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Spectroscopic Analysis

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration. Since this compound does not have a strong chromophore, this method would require derivatization to introduce a UV-absorbing moiety. A more direct and versatile approach is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or refractive index).

Protocol for HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Inject a known volume of each standard solution and the filtered saturated sample into the HPLC system.

-

Quantification: Plot the peak area (or height) from the chromatograms of the standard solutions against their corresponding concentrations to generate a calibration curve. Use the peak area of the sample to determine its concentration from the calibration curve.

Logical Relationship in Chiral Resolution

This compound is a trans-isomer. The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid is a common application where solubility differences are exploited. This process involves the use of a chiral resolving agent to form diastereomeric salts, which have different solubilities in a given solvent, allowing for their separation.

References

- 1. (1S,2S)-1,2-CYCLOHEXANEDICARBOXYLIC ACID | 21963-41-7 [chemicalbook.com]

- 2. (1S,2S)-1,2-CYCLOHEXANEDICARBOXYLIC ACID | 21963-41-7 [amp.chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. 1,2-CYCLOHEXANEDICARBOXYLIC ACID | 1687-30-5 [chemicalbook.com]

Technical Guide: Physicochemical Characterization of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

This technical guide provides an in-depth overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals and polymers.[1] The document outlines its physicochemical properties, details the experimental protocol for melting point determination, and presents a logical workflow for this analytical procedure.

Physicochemical Data

This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the table below.

| Property | Value | References |

| Melting Point | 180 - 185 °C | [1] |

| 184 °C | [2] | |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in acetone | [2][3] |

| Optical Rotation | [α]20/D = 15 - 20° (c=1 in Acetone) | [1] |

| CAS Number | 21963-41-7 | [1][2] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental analytical technique used to assess the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting range. The following protocol describes a standard method for determining the melting point of this compound using a digital melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Glass tubing for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

-

Loading the Capillary Tube:

-

Push the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.[4]

-

To pack the sample at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface.[4] A more effective method is to drop the capillary tube (sealed end down) through a long piece of glass tubing onto the benchtop. This helps to compact the solid tightly.

-

The final packed sample height should be approximately 1-2 mm.[4]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Set a starting temperature approximately 15-20°C below the expected melting point of 184°C.

-

Set a heating rate (ramp rate) of approximately 10-15°C per minute for a preliminary, rapid determination.

-

Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid is observed and ends when the entire sample has turned into a clear liquid.

-

For a precise measurement, allow the apparatus to cool. Insert a new sample and set the starting temperature to about 10°C below the previously observed melting point.

-

Set a slower ramp rate of 1-2°C per minute to ensure thermal equilibrium is maintained.

-

Carefully record the temperature at which melting begins and the temperature at which it is complete. This is the melting range. A pure substance will exhibit a sharp melting range of 1-2°C.

-

-

Mixed Melting Point (Optional Purity Test):

-

To confirm the identity of the substance, a mixed melting point determination can be performed.

-

An intimate mixture of the unknown sample and a known, pure sample of this compound is prepared.

-

The melting point of the mixture is then determined. If there is no depression or broadening of the melting range, it provides strong evidence that the unknown sample is identical to the known sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Workflow for Melting Point Determination.

References

The Evolution of Chiral Dicarboxylic Acids: From Foundational Discoveries to Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The historical development of chiral dicarboxylic acids is intrinsically linked to the very genesis of stereochemistry and has evolved into a cornerstone of modern asymmetric synthesis and drug development. From Louis Pasteur's seminal separation of tartaric acid enantiomers to the design of sophisticated axially chiral dicarboxylic acid catalysts, this class of molecules has consistently provided the platform for groundbreaking advancements in our understanding and manipulation of molecular chirality. This technical guide delineates the key milestones, experimental methodologies, and conceptual leaps in the journey of chiral dicarboxylic acids.

The Dawn of Stereochemistry: Tartaric Acid and Pasteur's Resolution

The story of chiral dicarboxylic acids begins with tartaric acid, a naturally occurring compound found in grapes.[1] In 1832, Jean-Baptiste Biot first observed the optical activity of tartaric acid, its ability to rotate the plane of polarized light.[1] However, it was Louis Pasteur's meticulous work in 1847 that unraveled the molecular basis of this phenomenon. By manually separating the enantiomorphic crystals of sodium ammonium tartrate, Pasteur demonstrated that the racemic mixture was composed of two mirror-image isomers, which he termed "enantiomers."[1] This marked the first successful resolution of a racemic mixture and laid the foundation for the field of stereochemistry.

Classical Resolution: Diastereomeric Salt Formation

Pasteur's method of mechanical separation is not broadly applicable. The most common classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Experimental Protocol: Resolution of Racemic 2-Phenylsuccinic Acid with L-Proline

This protocol describes the resolution of a racemic dicarboxylic acid using a naturally occurring chiral amino acid as the resolving agent.[2][3]

Materials:

-

Racemic 2-phenylsuccinic acid (1.94 g, 0.01 mol)

-

L-proline (1.15 g, 0.01 mol)

-

Isopropanol (50 mL)

-

Acetone (14 mL)

-

6N HCl (8 mL)

-

Deionized water

-

Erlenmeyer flasks, magnetic stir bar, hotplate, filtration apparatus

Procedure:

-

Salt Formation:

-

In a 125 mL Erlenmeyer flask, dissolve 1.94 g of racemic 2-phenylsuccinic acid in 50 mL of isopropanol with stirring.

-

Add 1.15 g of L-proline to the solution.

-

Heat the mixture to approximately 70°C for 30 minutes.

-

Cool the solution to allow for the precipitation of the less soluble diastereomeric salt.[3]

-

-

Isolation of Diastereomeric Salt:

-

Filter the precipitate using a Büchner funnel and wash the solid with two 7 mL portions of acetone.[3]

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Transfer the solid diastereomeric salt to a flask containing 8 mL of ice-cold 6N HCl.

-

Stir the mixture for 5 minutes.[3]

-

Filter the resulting precipitate (the enantiomerically enriched 2-phenylsuccinic acid) and wash with a small amount of ice-cold water.

-

-

Recrystallization and Analysis:

-

Recrystallize the solid from a minimum amount of hot water.

-

Dry the crystals and determine the specific rotation to calculate the enantiomeric excess.[3]

-

Malic Acid: A Naturally Occurring Chiral Dicarboxylic Acid

Malic acid, first isolated from apple juice in 1785 by Carl Wilhelm Scheele, is another historically significant chiral dicarboxylic acid.[4][5] It is a key intermediate in the citric acid cycle (Krebs cycle) and is widely used as a food acidulant.[4][6] The industrial production of malic acid can be achieved through the hydration of maleic anhydride, which yields a racemic mixture.[4] The enantiomers can then be separated by chiral resolution.[4] Alternatively, S-malic acid can be produced directly via the fermentation of fumaric acid.[4]

Stereospecificity in the Krebs Cycle

The Krebs cycle provides a quintessential example of nature's reliance on stereospecificity. The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is highly stereospecific, with the enzyme acting only on the (2R,3S)-isomer of isocitrate.[7][8]

Caption: Stereospecific conversion of isocitrate in the Krebs cycle.

The Modern Era: Asymmetric Synthesis with Chiral Dicarboxylic Acid Catalysts

While classical resolution is effective, it is inherently inefficient as it discards at least 50% of the starting material. The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and chiral dicarboxylic acids have emerged as powerful organocatalysts.

Axially chiral dicarboxylic acids, particularly those based on a binaphthyl scaffold, have proven to be highly effective in a variety of asymmetric transformations.[9][10] These catalysts function as chiral Brønsted acids, activating substrates through hydrogen bonding.[9][11]

Asymmetric Mannich Reaction

A notable application of axially chiral dicarboxylic acid catalysts is in the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction.[9]

Caption: Catalytic cycle of an asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction of an Arylaldehyde N-Boc Imine and a Diazo Compound

This generalized protocol is based on the work of Hashimoto and Maruoka, demonstrating the use of an axially chiral dicarboxylic acid catalyst.[9]

Materials:

-

Arylaldehyde N-Boc imine (1.0 equiv)

-

Diazo compound (e.g., tert-butyl diazoacetate) (1.2 equiv)

-

Axially chiral dicarboxylic acid catalyst (e.g., (R)-3,3'-(2,4,6-triisopropylphenyl)2-1,1'-binaphthyl-2,2'-dicarboxylic acid) (5 mol%)

-

Anhydrous toluene

-

Inert atmosphere (e.g., argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried reaction vessel under an inert atmosphere, add the axially chiral dicarboxylic acid catalyst.

-

Add anhydrous toluene, followed by the arylaldehyde N-Boc imine.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

-

Reaction Execution:

-

Slowly add the diazo compound to the reaction mixture.

-

Stir the reaction at the specified temperature until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

-

Quantitative Data

The effectiveness of chiral resolution and asymmetric synthesis is quantified by yield and enantiomeric excess (ee). The specific rotation is a characteristic physical property of a chiral compound.

Table 1: Specific Rotation of Selected Chiral Dicarboxylic Acids

| Compound | Enantiomer | Specific Rotation ([(\alpha)]D) | Solvent |

| Tartaric Acid | (2R,3R)-(+) | +12° | Water |

| Tartaric Acid | (2S,3S)-(-) | -12° | Water |

| Malic Acid | (S)-(-) | -2.3° | Water |

| Malic Acid | (R)-(+) | +2.3° | Water |

| 2-Phenylsuccinic Acid | (S)-(+) | +173° | Acetone |

Note: Specific rotation values can vary with concentration, temperature, and solvent.[12][13]

Table 2: Performance of Chiral Dicarboxylic Acid Catalysts in Asymmetric Mannich Reactions

| Catalyst Loading (mol%) | Imine Substrate | Diazo Compound | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | Phenyl N-Boc imine | tert-butyl diazoacetate | 89 | 95 |

| 5 | 4-Methoxyphenyl N-Boc imine | tert-butyl diazoacetate | 92 | 96 |

| 5 | 2-Naphthyl N-Boc imine | tert-butyl diazoacetate | 85 | 98 |

| 5 | Phenyl N-Boc imine | dimethyl diazomethylphosphonate | 91 | 97 |

Data adapted from Hashimoto and Maruoka (2007).[9]

Conclusion

The historical trajectory of chiral dicarboxylic acids encapsulates the evolution of stereochemistry itself. From the foundational observations of Pasteur to the rational design of highly efficient organocatalysts, these molecules have been instrumental in advancing our ability to control and understand three-dimensional molecular architecture. For researchers in drug development and organic synthesis, a deep appreciation of this history and the associated experimental techniques is essential for the continued innovation of stereoselective methodologies and the creation of novel, enantiomerically pure therapeutic agents.

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 4. Malic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Design of Axially Chiral Dicarboxylic Acid for Asymmetric Mannich Reaction of Arylaldehyde N-Boc Imines and Diazo Compounds [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a chiral C₂-symmetric dicarboxylic acid that serves as a versatile building block in the field of asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of a variety of chiral ligands and organocatalysts. These derivatives have shown significant promise in inducing high stereoselectivity in a range of chemical transformations, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries where the biological activity of a molecule is often dependent on a single enantiomer.

This document provides detailed application notes on the use of this compound as a precursor for chiral ligands, along with experimental protocols for their synthesis and application in asymmetric catalysis.

Application: Synthesis of Chiral Cyclohexane-Linked Bis(imidazoline) Ligands

One of the key applications of this compound is in the synthesis of chiral bis(imidazoline) ligands. These ligands, featuring a flexible cyclohexane linker, can coordinate with various transition metals to form catalysts for a range of asymmetric reactions. The electronic properties of these ligands can be readily tuned by introducing different substituents on the imidazoline rings, allowing for the optimization of the catalyst for specific transformations.[1]

Experimental Workflow: Synthesis of Chiral Bis(imidazoline) Ligands

The synthesis of these ligands involves a multi-step process starting from the enantiopure this compound and a chiral vicinal diamine, such as (1R,2R)-1,2-diphenylethane-1,2-diamine.[1]

Caption: Synthetic workflow for chiral bis(imidazoline) ligands.

Detailed Protocol: Synthesis of (1S,2S)-N¹,N²-bis((1R,2R)-2-(phenylsulfonamido)-1,2-diphenylethyl)cyclohexane-1,2-dicarboxamide[1]

This protocol details the synthesis of a key intermediate in the preparation of a chiral bis(imidazoline) ligand.

Materials:

-

(1R,2R)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide

-

This compound

-

3-Ethyl-1-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NaHCO₃

-

Saturated aqueous solution of NaCl

-

Anhydrous MgSO₄

Procedure:

-

To a solution of (1R,2R)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide (2.0 mmol) and this compound (1.0 mmol) in CH₂Cl₂ (20 mL), add EDCI (2.2 mmol) and DMAP (0.2 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with saturated aqueous NaCl solution (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dicarboxamide.

Quantitative Data: Synthesis of Bis(sulfonamido) Dicarboxamides [1]

The following table summarizes the yields for the synthesis of various dicarboxamide intermediates.

| Entry | Sulfonyl Group (R) | Diamine Configuration | Dicarboxamide | Yield (%) |

| 1 | Me | R,R | 4a | 38 |

| 2 | Ph | R,R | 4b | 71 |

| 3 | 4-MeC₆H₄ | R,R | 4c | 73 |

| 4 | 4-MeOC₆H₄ | R,R | 4d | 87 |

| 5 | 4-O₂NC₆H₄ | R,R | 4e | 52 |

| 6 | CF₃ | R,R | 4f | 32 |

| 7 | 4-MeC₆H₄ | S,S | 4g | 70 |

Application: Asymmetric Henry (Nitroaldol) Reaction

While the direct application of the newly synthesized bis(imidazoline) ligands from the previous protocol is still under exploration, ligands derived from the closely related (1S,2S)-diaminocyclohexane, which can be synthesized from this compound, have proven to be effective in catalyzing the asymmetric Henry reaction. This reaction is a crucial carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids.

Experimental Workflow: Asymmetric Henry Reaction

A chiral copper(II) complex, formed in situ from a ligand derived from a chiral diamine and a copper(II) salt, catalyzes the enantioselective addition of a nitroalkane to an aldehyde.[2]

Caption: Workflow for the asymmetric Henry reaction.

Detailed Protocol: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane[2]

This protocol describes a general procedure for the copper-catalyzed asymmetric Henry reaction.

Materials:

-

Chiral ligand (derived from (1S,2S)-diaminocyclohexane)

-

Copper(II) acetate (Cu(OAc)₂)

-

Aromatic aldehyde

-

Nitromethane

-

Ethanol (EtOH)

Procedure:

-

In a reaction vessel, dissolve the chiral ligand (0.02 mmol) and Cu(OAc)₂ (0.02 mmol) in EtOH (1 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the aromatic aldehyde (0.1 mmol) to the catalyst solution.

-

Add nitromethane (1.0 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data: Asymmetric Henry Reaction [2]

The following table summarizes the results for the asymmetric Henry reaction of various aromatic aldehydes with nitromethane using a catalyst derived from a (1S,2S)-diaminocyclohexane-based ligand.

| Entry | Aldehyde (ArCHO) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 85 | 88 |

| 2 | 4-Nitrobenzaldehyde | 92 | 91 |

| 3 | 4-Chlorobenzaldehyde | 88 | 89 |

| 4 | 4-Methylbenzaldehyde | 82 | 85 |

| 5 | 2-Naphthaldehyde | 89 | 90 |

Conclusion